molecular formula C12H8BrNO B13702082 3-Bromodibenzo[b,d]furan-4-amine

3-Bromodibenzo[b,d]furan-4-amine

Cat. No.: B13702082
M. Wt: 262.10 g/mol
InChI Key: HOTJAXOEKNXUNP-UHFFFAOYSA-N
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Description

3-Bromodibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans It is characterized by a bromine atom at the 3rd position and an amine group at the 4th position on the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromodibenzo[b,d]furan-4-amine typically involves the bromination of dibenzofuran followed by amination. One common method is the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromodibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-4-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dibenzofuran-4-amine.

    Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromodibenzo[b,d]furan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized dibenzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Bromodibenzo[b,d]furan-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Bromodibenzo[b,d]furan: Lacks the amine group at the 4th position.

    Dibenzofuran-4-amine: Lacks the bromine atom at the 3rd position.

    3-Aminodibenzofuran: Has an amine group at the 3rd position instead of the 4th.

Uniqueness

3-Bromodibenzo[b,d]furan-4-amine is unique due to the presence of both the bromine atom and the amine group on the dibenzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

3-bromodibenzofuran-4-amine

InChI

InChI=1S/C12H8BrNO/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6H,14H2

InChI Key

HOTJAXOEKNXUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)N

Origin of Product

United States

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